![molecular formula C10H6O6 B1367670 6,7-Dihydroxycoumarin-3-carboxylic Acid CAS No. 84738-35-2](/img/structure/B1367670.png)
6,7-Dihydroxycoumarin-3-carboxylic Acid
Overview
Description
6,7-Dihydroxycoumarin-3-carboxylic Acid is a derivative of coumarin, a naturally occurring compound found in many plants. This compound is known for its diverse biological activities and is used extensively in scientific research. Its molecular formula is C10H6O6, and it has a molecular weight of 222.15 .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6,7-Dihydroxycoumarin-3-carboxylic Acid typically involves the hydroxylation of coumarin derivatives. One common method includes the reaction of 4-methyl-6,7-dihydroxycoumarin with triflic anhydride in the presence of triethylamine . This reaction is carried out under controlled temperature conditions to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound often involves large-scale organic synthesis techniques. These methods are optimized for efficiency and cost-effectiveness, utilizing automated reactors and continuous flow systems to maintain consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions: 6,7-Dihydroxycoumarin-3-carboxylic Acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: It can undergo electrophilic substitution reactions, particularly at the hydroxyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as halogens and sulfonyl chlorides are used under acidic or basic conditions.
Major Products Formed:
Oxidation: Quinones and other oxidized coumarin derivatives.
Reduction: Dihydro derivatives of this compound.
Substitution: Various substituted coumarin derivatives depending on the reagents used.
Scientific Research Applications
Pharmaceutical Development
Anticoagulant Synthesis
6,7-Dihydroxycoumarin-3-carboxylic acid is an important intermediate in the synthesis of anticoagulant medications. Its derivatives are utilized to prevent blood clot formation, showcasing its potential in treating cardiovascular diseases. For instance, studies have demonstrated that modifications to the coumarin structure can enhance anticoagulant activity while minimizing side effects .
Fluorescent Probes
Biological Imaging
This compound is employed in developing fluorescent probes for biological imaging. Its ability to emit fluorescence upon excitation allows researchers to visualize cellular processes in real-time. A study highlighted its use in detecting nitroxide radicals, which are crucial for understanding oxidative stress in cells .
Table 1: Properties of this compound as a Fluorescent Probe
Property | Value |
---|---|
Excitation Wavelength | 340-380 nm |
Emission Wavelength | 450-490 nm |
pKa | Approximately 11.56 |
Antioxidant Research
Oxidative Stress Protection
Research indicates that this compound exhibits significant antioxidant properties. It protects cells from oxidative damage, making it relevant in studies related to aging and chronic diseases such as cancer and neurodegenerative disorders .
Case Study: Antioxidant Activity Assessment
A study assessed the antioxidant capacity of this compound using various cell lines treated with different concentrations (25-300 µM) over 24-72 hours. The results indicated a dose-dependent increase in cell viability and a reduction in oxidative stress markers .
Cosmetic Formulations
Skin Care Applications
In the cosmetic industry, this compound is included in formulations for its skin-brightening and anti-inflammatory effects. Its natural origin appeals to consumers seeking effective skincare solutions without synthetic additives .
Environmental Monitoring
Pollutant Detection
this compound is utilized in environmental science for detecting pollutants in water sources. Its chemical properties enable it to act as a scavenger for hydroxyl radicals, facilitating the assessment of water quality and safety .
Table 2: Applications in Environmental Monitoring
Application | Methodology | Outcome |
---|---|---|
Pollutant Detection | Hydroxyl radical scavenging | Improved water quality assessment |
Mechanism of Action
The mechanism of action of 6,7-Dihydroxycoumarin-3-carboxylic Acid involves its interaction with various molecular targets and pathways:
Antioxidant Activity: It scavenges free radicals and reduces oxidative stress by donating hydrogen atoms from its hydroxyl groups.
Enzyme Inhibition: It can inhibit enzymes such as α-glucosidase and protein tyrosine phosphatases, which play roles in glucose metabolism and cellular signaling.
Anti-inflammatory Effects: It modulates inflammatory pathways by inhibiting the production of pro-inflammatory cytokines and mediators.
Comparison with Similar Compounds
6,7-Dihydroxycoumarin-3-carboxylic Acid is unique due to its specific hydroxylation pattern and carboxylic acid group. Similar compounds include:
Esculetin (6,7-Dihydroxycoumarin): Lacks the carboxylic acid group but shares similar hydroxylation.
Scopoletin (6-Methoxy-7-hydroxycoumarin): Contains a methoxy group instead of a hydroxyl group at the 6-position.
Umbelliferone (7-Hydroxycoumarin): Has a single hydroxyl group at the 7-position.
These compounds share some biological activities but differ in their specific chemical properties and applications.
Biological Activity
6,7-Dihydroxycoumarin-3-carboxylic Acid (DHCCA) is a compound that has garnered attention due to its diverse biological activities. This article explores its properties, mechanisms of action, and potential applications based on recent research findings.
This compound is a derivative of coumarin characterized by two hydroxyl groups at positions 6 and 7 and a carboxylic acid group at position 3. Its molecular formula is with a molecular weight of approximately 222.15 g/mol. The presence of these functional groups enhances its solubility and biological activity, making it a subject of interest in various scientific fields .
Antioxidant Properties
One of the primary biological activities of DHCCA is its antioxidant capability. Studies have shown that it can scavenge free radicals, thus contributing to protective effects against oxidative stress. This property is crucial for mitigating cellular damage associated with various diseases .
Anticancer Activity
DHCCA has demonstrated significant anticancer properties in various studies:
- Cell Proliferation Inhibition : In vitro studies indicated that DHCCA exhibits potent antiproliferative effects against several cancer cell lines. For instance, it showed an IC50 value of 2.62–4.85 µM against HepG2 liver cancer cells, comparable to established chemotherapeutic agents like doxorubicin .
- Mechanism of Action : The compound induces cell cycle arrest and apoptosis in cancer cells. Flow cytometric analysis revealed that DHCCA triggers apoptosis by increasing the percentage of cells in the G2/M and pre-G1 phases, with activation of caspase-3/7 proteins being a key factor .
Antimicrobial Activity
Research has also highlighted the antimicrobial potential of DHCCA. It has been shown to exhibit activity against various bacterial strains, suggesting its utility as a natural antibacterial agent. The minimum inhibitory concentration (MIC) values indicate significant effectiveness against specific pathogens .
Structure-Activity Relationship (SAR)
The biological activity of DHCCA can be linked to its structural features. The introduction of hydroxyl groups at positions 6 and 7 enhances its interaction with biological targets, such as proteins involved in apoptosis and cell cycle regulation. Studies have indicated that modifications to the coumarin structure can significantly affect its potency against targets like Mcl-1, a protein implicated in cancer cell survival .
Case Studies and Research Findings
Several studies provide insights into the therapeutic potential of DHCCA:
- Cytotoxicity Studies : A study reported that DHCCA exhibited an IC50 value as low as 0.9 µM in specific cancer models, outperforming conventional drugs like staurosporine .
- Molecular Docking Simulations : Research involving molecular docking has revealed strong binding affinities between DHCCA and targets such as β-tubulin, indicating its potential as an anticancer agent through the inhibition of microtubule dynamics .
- Antibacterial Efficacy : In agricultural applications, DHCCA was tested against plant pathogens, showing promising results with EC50 values ranging from 26.64 µg/mL to 40.73 µg/mL against various bacterial strains .
Summary Table of Biological Activities
Properties
IUPAC Name |
6,7-dihydroxy-2-oxochromene-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6O6/c11-6-2-4-1-5(9(13)14)10(15)16-8(4)3-7(6)12/h1-3,11-12H,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STCWBNGIVIFZHI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C=C(C(=O)OC2=CC(=C1O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40553868 | |
Record name | 6,7-Dihydroxy-2-oxo-2H-1-benzopyran-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40553868 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
84738-35-2 | |
Record name | 6,7-Dihydroxy-2-oxo-2H-1-benzopyran-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40553868 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6,7-Dihydroxycoumarin-3-carboxylic Acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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